6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one
CAS No.:
Cat. No.: VC7827985
Molecular Formula: C11H6F3N5O3
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6F3N5O3 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | 5-[4-(trifluoromethoxy)anilino]-7H-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-one |
| Standard InChI | InChI=1S/C11H6F3N5O3/c12-11(13,14)21-6-3-1-5(2-4-6)15-9-10(20)17-8-7(16-9)18-22-19-8/h1-4H,(H,15,16,18)(H,17,19,20) |
| Standard InChI Key | PCQQMHFCVPYYAF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC3=NON=C3NC2=O)OC(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Functional Groups
The molecule features a bicyclic oxadiazolo[3,4-b]pyrazin-5(3H)-one core, where a fused oxadiazole ring contributes to electron withdrawal, enhancing the acidity of the N–H and C=O groups. The 4-(trifluoromethoxy)phenylamino substituent at position 6 introduces both lipophilicity and metabolic stability, critical for mitochondrial membrane penetration . The trifluoromethoxy group (–OCF₃) provides steric and electronic effects that modulate pharmacokinetic properties, as evidenced in comparative studies of halogenated analogs .
Systematic Nomenclature
The IUPAC name 6-[[4-(trifluoromethoxy)phenyl]amino]-[1, oxadiazolo[3,4-b]pyrazin-5(3H)-one reflects:
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Position 6: Substitution by the 4-(trifluoromethoxy)aniline group.
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Oxadiazolo[3,4-b]pyrazin-5(3H)-one: A fused ring system with oxadiazole at positions 1,2,5 and a pyrazinone moiety.
Synthesis and Structural Optimization
Key Synthetic Pathways
The synthesis begins with 5,6-dichloro oxadiazolo[3,4-b]pyrazine (11), a common intermediate for functionalization at positions 5 and 6 . Nucleophilic aromatic substitution with 4-(trifluoromethoxy)aniline introduces the amino group, followed by hydrolysis to yield the 5(3H)-one moiety (Figure 1). Alternative routes involve Buchwald-Hartwig coupling for aryl amine installation, as demonstrated in analogs such as 7h .
Scheme 1. Synthetic route to 6-[[4-(trifluoromethoxy)phenyl]amino]- oxadiazolo[3,4-b]pyrazin-5(3H)-one.
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Chloropyrazine intermediate: 5,6-dichloro[1, oxadiazolo[3,4-b]pyrazine (11) synthesized via cyclization of nitro precursors .
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Amination: Reaction with 4-(trifluoromethoxy)aniline in toluene/K₂CO₃ at 110°C for 14 h .
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Hydrolysis: Treatment with aqueous KOH to convert the 5-chloro group to a ketone .
Physicochemical Properties
Pharmacological Activity and Mechanism
Mitochondrial Uncoupling Mechanism
As a protonophore, the compound dissipates the mitochondrial proton gradient by shuttling protons across the inner mitochondrial membrane. This process bypasses ATP synthase, increasing oxygen consumption rate (OCR) and energy expenditure . The oxadiazolo-pyrazinone core stabilizes the deprotonated form through resonance delocalization, enabling efficient proton transport (Figure 2) .
Table 1. Mitochondrial uncoupling activity of select analogs.
In Vitro Efficacy
In L6 rat myoblasts, the compound increased OCR by 85% relative to BAM15 at 10 μM, with an EC₅₀ of 4.3 μM . This activity correlates with structural features critical for protonophoric function:
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Aromatic amino groups: Essential for membrane permeability and charge delocalization .
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Trifluoromethoxy substitution: Enhances lipophilicity without compromising acidity (pKa ≈ 6.2) .
Structure-Activity Relationship (SAR) Analysis
Role of the Oxadiazolo-Pyrazinone Core
Replacing the oxadiazolo ring with pyrazine or triazine reduces potency by 10-fold, underscoring the importance of electron-withdrawing groups for proton shuttle efficiency . The 5(3H)-one moiety increases acidity compared to hydroxyl analogs (e.g., 12a), improving mitochondrial matrix penetration .
Substituent Effects at Position 6
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Trifluoromethoxy vs. trifluoromethylthio: The –OCF₃ group in the target compound improves metabolic stability over –SCF₃ analogs (e.g., 7h), which exhibit faster clearance in mice .
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Halogen positioning: Para-substitution on the aniline ring maximizes OCR stimulation, as seen in 12i (EC₅₀ = 4.3 μM) vs. meta or ortho isomers .
Pharmacokinetics and Preclinical Development
Mouse Pharmacokinetics
Following oral administration (200 mg/kg), the compound achieves a Cₘₐₓ of 35 μM with a half-life of 2.3 h. Liver-to-plasma ratios exceed 20:1, indicating favorable tissue distribution .
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